An In-Depth Technical Guide to Dichlorodioctyltin (C₁₆H₃₄Cl₂Sn) for Scientific Applications
An In-Depth Technical Guide to Dichlorodioctyltin (C₁₆H₃₄Cl₂Sn) for Scientific Applications
This guide provides a comprehensive technical overview of Dichlorodioctyltin, an organotin compound of significant industrial relevance and toxicological interest. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and critical safety considerations associated with this compound. Our narrative emphasizes the causality behind experimental choices and grounds all claims in authoritative references to ensure scientific integrity.
Core Physicochemical & Structural Properties
Dichlorodioctyltin, also known as Di-n-octyltin dichloride (DOTC), is an organometallic compound characterized by a central tin (Sn) atom covalently bonded to two chlorine atoms and two n-octyl chains.[1][2] This structure dictates its physical properties and chemical reactivity. It is primarily encountered as a white crystalline solid or liquid, depending on purity and ambient temperature.[1][3] Its long alkyl chains render it insoluble in water but soluble in organic solvents, a critical factor for its application and for designing extraction protocols.[4]
Table 1: Key Physicochemical Properties of Dichlorodioctyltin
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄Cl₂Sn | [1][2][3][5] |
| Molecular Weight | 416.1 g/mol | [1][2][4] |
| IUPAC Name | dichloro(dioctyl)stannane | [1][2] |
| CAS Number | 3542-36-7 | [1][3][5][6] |
| Appearance | White to off-white powder, crystals, or liquid | [1][4] |
| Melting Point | 45-49 °C | [4] |
| Boiling Point | 175 °C at 1 Torr | [4] |
| Density | ~1.175 g/cm³ | [3][4] |
| Solubility | Insoluble in water | [4] |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Central Tin Atom Sn [label="Sn", fillcolor="#F1F3F4", pos="0,0!"];
// Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.75!"]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.75!"];
// Octyl Chains (represented as single nodes for clarity) Octyl1 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-0.75!"]; Octyl2 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-0.75!"];
// Bonds Sn -- Cl1; Sn -- Cl2; Sn -- Octyl1; Sn -- Octyl2; }
Caption: 2D representation of Dichlorodioctyltin's molecular structure.
Synthesis Pathway: The Direct Reaction Method
The industrial synthesis of dialkyltin dichlorides, including Dichlorodioctyltin, is often achieved through a direct reaction process. This method offers an efficient route by reacting elemental tin with an alkyl chloride in the presence of a catalyst.[7] The choice of catalyst is crucial for driving the reaction towards the desired dialkyltin product while minimizing the formation of monoalkyltin and trialkyltin byproducts.
Conceptual Experimental Protocol: Direct Synthesis
This protocol is based on the principles outlined in the patent literature for the synthesis of similar compounds.[7]
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with metallic tin powder and a phosphonium iodide or quaternary ammonium iodide catalyst.
-
Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation of the tin and unwanted side reactions.
-
Reagent Addition: 1-chlorooctane (octyl chloride) is added to the reaction vessel.
-
Reaction: The mixture is heated to a temperature sufficient to initiate the reaction (typically 160-190°C). The reaction is exothermic and may require cooling to maintain control. The reaction proceeds for several hours until the desired conversion of tin is achieved.
-
Product Isolation (Distillation): The crude reaction mixture, containing Dichlorodioctyltin, unreacted starting materials, catalyst, and byproducts, is subjected to vacuum distillation. This step separates the volatile components.
-
Purification (Crystallization): The distilled fraction containing the Dichlorodioctyltin is dissolved in a suitable warm solvent (e.g., hexane). Upon cooling, the pure Dichlorodioctyltin crystallizes out and can be collected by filtration.[7] This step is effective for separating the target compound from closely boiling byproducts.
-
Catalyst Recycling: The non-volatile residue from distillation, which contains the catalyst and other tin compounds, can be recycled back into the reactor for subsequent batches, improving atom economy.[7]
Caption: Workflow for the direct synthesis of Dichlorodioctyltin.
Analytical Methodologies for Quantification
Due to its high toxicity and regulatory scrutiny, accurate and sensitive quantification of Dichlorodioctyltin in various matrices (e.g., environmental, biological, polymer samples) is essential. The standard analytical approach involves chromatography, primarily Gas Chromatography (GC), due to its high resolution.[8]
Core Analytical Workflow
The analysis of organotin compounds like DOTC is a multi-step process:[8]
-
Extraction: The compound is first extracted from the sample matrix using an appropriate organic solvent.
-
Derivatization: To increase volatility and thermal stability for GC analysis, the extracted organotin chlorides are typically derivatized. This is commonly achieved by alkylation (e.g., using a Grignard reagent) to convert them into more volatile tetraalkyltin compounds.
-
Separation: The derivatized extract is injected into a GC system, where the different organotin compounds are separated based on their boiling points and interactions with the chromatographic column.
-
Detection: A sensitive and selective detector is required. Mass Spectrometry (MS) is the gold standard, providing both quantification and structural confirmation.[8][9] Other detectors like a Flame Photometric Detector (FPD) can also be used.[8] High-Performance Liquid Chromatography (HPLC) offers an alternative that can bypass the derivatization step.[8]
Generalized Protocol: GC-MS Analysis of Dichlorodioctyltin
-
Sample Preparation: Homogenize a known quantity of the sample (e.g., 1-5 grams).
-
Solvent Extraction: Add an organic solvent (e.g., hexane with tropolone) and an internal standard. Extract the organotins using ultrasonication or mechanical shaking.
-
Derivatization: Concentrate the extract and react it with a Grignard reagent (e.g., ethylmagnesium bromide) to convert Dichlorodioctyltin to a more volatile derivative (e.g., Diethyl-dioctyltin).
-
Cleanup: Quench the reaction carefully and perform a liquid-liquid extraction to isolate the derivatized compounds. A cleanup step using silica gel or Florisil may be necessary to remove matrix interferences.[8]
-
GC-MS Analysis: Inject the final extract into the GC-MS system. Use a temperature-programmed run to separate the analytes. Monitor characteristic ions for the derivatized Dichlorodioctyltin for selective detection and quantification.
-
Quantification: Calculate the concentration based on a calibration curve prepared from certified standards that have undergone the same preparation and derivatization process.
Caption: Standard workflow for the GC-MS analysis of Dichlorodioctyltin.
Toxicological Profile and Safe Handling
Dichlorodioctyltin, like many organotin compounds, exhibits significant toxicity. A thorough understanding of its hazards is paramount for ensuring laboratory and environmental safety.
Key Toxicological Hazards
-
Acute Toxicity: It is classified as fatal if inhaled.[2][10]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure (STOT RE Category 1).[1][10]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]
The mechanism of organotin toxicity is complex, involving the suppression of DNA and protein synthesis and the induction of apoptosis (programmed cell death).[1] These compounds are also recognized as endocrine disruptors and can exert neurotoxic and immunotoxic effects.[1]
Mandatory Safety Protocol for Handling
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is mandatory.[10]
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.
Caption: Relationship between exposure routes and target organ toxicity.
References
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Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem. [Link]
-
Dichlorodioctyltin | CAS#:3542-36-7 | Chemsrc. [Link]
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dioctyltin dichloride - Wikidata. [Link]
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Dioctyltin Dichloride | AMERICAN ELEMENTS ®. [Link]
-
Toxicological Profile for Tin and Tin Compounds - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - ATSDR. [Link]
- US3519665A - Direct synthesis of dialkyltin dichloride - Google P
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ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI. [Link]
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Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - NIH. [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
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